molecular formula C9H9ClO B1293839 2,6-Dimethylbenzoyl chloride CAS No. 21900-37-8

2,6-Dimethylbenzoyl chloride

Cat. No.: B1293839
CAS No.: 21900-37-8
M. Wt: 168.62 g/mol
InChI Key: CFLAYISSADVCJH-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring. This compound is a colorless to yellowish liquid with a pungent odor and is primarily used as a reagent in organic synthesis .

Scientific Research Applications

2,6-Dimethylbenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and specialty chemicals.

Safety and Hazards

2,6-Dimethylbenzoyl chloride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride. The reaction proceeds as follows:

2,6-Dimethylbenzoic acid+Thionyl chloride2,6-Dimethylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2,6-Dimethylbenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2,6-Dimethylbenzoic acid+Thionyl chloride→2,6-Dimethylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 2,6-dimethylbenzoic acid is continuously fed into the reactor along with thionyl chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,6-dimethylbenzoic acid and hydrogen chloride.

    Reduction: It can be reduced to 2,6-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Reacts under reflux conditions to form esters.

    Thiols: Reacts under ambient conditions to form thioesters.

    Water: Hydrolysis occurs readily at room temperature.

Major Products Formed:

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    2,6-Dimethylbenzoic acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets include nucleophilic sites on various organic molecules, and the pathways involved are typical of acylation reactions .

Comparison with Similar Compounds

  • 2,4,6-Trimethylbenzoyl chloride
  • 2,4-Dimethylbenzoyl chloride
  • o-Toluoyl chloride
  • 3,5-Dimethylbenzoyl chloride

Comparison: 2,6-Dimethylbenzoyl chloride is unique due to the specific positioning of the methyl groups, which influences its reactivity and steric properties. Compared to 2,4,6-trimethylbenzoyl chloride, it has fewer methyl groups, resulting in different steric hindrance and reactivity patterns. The presence of methyl groups at the 2 and 6 positions also differentiates it from o-toluoyl chloride, which has a single methyl group .

Properties

IUPAC Name

2,6-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLAYISSADVCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176312
Record name 2,6-Dimethylbenzoyl chloride
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-37-8
Record name 2,6-Dimethylbenzoyl chloride
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Record name 2,6-Dimethylbenzoyl chloride
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Record name 2,6-Dimethylbenzoyl chloride
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Record name 2,6-dimethylbenzoyl chloride
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Record name 2,6-DIMETHYLBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a mixture of 2,6-dimethylbenzoic acid (3 g; 0.02 mol) in toluene (50 ml) was added thionyl chloride (3.6 ml; 0.05 mol). The mixture thus obtained was refluxed for 2 hours. The solvent and the excess thionyl chloride were then evaporated off under reduced pressure. The residue thus obtained was taken up in toluene (50 ml) three times and evaporated under reduced pressure. The product thus obtained (3.6 g) was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-Dimethylbenzoic acid (15 g, 99.88 mmol) was added to anhydrous CH2Cl2 (20 ml) at 0° C. followed by drop wise addition of oxalyl chloride (2M in CH2Cl2, 14.14 g) under argon. The reaction mixture was stirred at the same temperature for 30 minutes and then warmed to the room temperature for 1 hour, concentrated and used without purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the steric hindrance around the carbonyl group in 2,6-dimethylbenzoyl chloride affect its reactivity towards nucleophilic attack compared to benzoyl chloride?

A1: Studies [, ] show that this compound exhibits modified reactivity compared to benzoyl chloride. The two methyl groups in the ortho positions introduce significant steric hindrance around the carbonyl group. This hindrance makes nucleophilic attack, a key step in reactions like hydrolysis and esterification, more difficult. As a result, this compound generally displays lower reactivity towards nucleophiles than benzoyl chloride. This effect is particularly noticeable when larger nucleophiles are involved. [] examined this by comparing the solvolysis rates of benzoyl chloride and this compound. The study found that incorporating a term governed by the aromatic ring parameter (I) was necessary to improve correlations for the solvolysis rates of this compound. This suggests that steric effects play a significant role in its reactivity.

Q2: Beyond its use as a synthetic reagent, does this compound have any known biological activities?

A2: While the provided abstracts [, , ] primarily focus on the chemical reactivity and applications of this compound, one study [] highlights its use in synthesizing potential HIV-1 inhibitors. Researchers utilized this compound as a building block to create a series of bicyclic piperidine-based compounds designed to target the CCR5 receptor, a key player in HIV-1 entry into human cells. Although the study does not directly investigate the biological activity of this compound itself, its incorporation into the final compounds suggests its potential as a scaffold for developing new therapeutics.

Q3: How does the substitution pattern on the benzene ring of benzoyl chloride derivatives, specifically the presence of methyl groups in this compound, influence their liquid crystalline properties?

A3: Research [] has delved into the impact of lateral substitutions on the liquid crystalline properties of triphenylen-2,3,6,7,10,11-hexayl hexakis(4-alkoxybenzoate)s. Notably, the study found that incorporating dimethyl substitutions at the 2 and 6 positions of the benzoyl chloride moiety, leading to the formation of this compound derivatives, resulted in compounds exhibiting exclusively discotic nematic (ND) mesophases. In contrast, analogous compounds with dimethyl substitutions at the 3 and 5 positions displayed both hexagonal disordered (Dhd) columnar and discotic nematic mesophases. These findings underscore the significant influence of substitution patterns on the self-assembly and mesophase behavior of these discotic liquid crystalline materials.

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